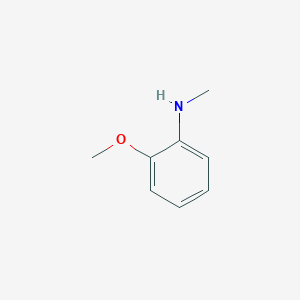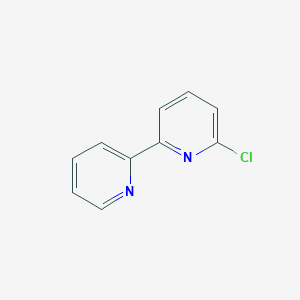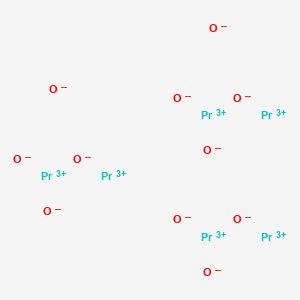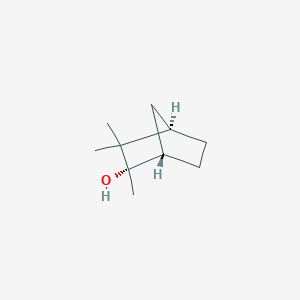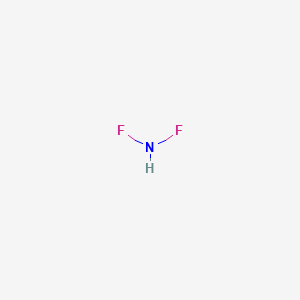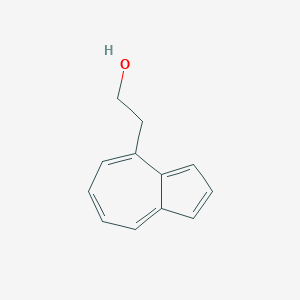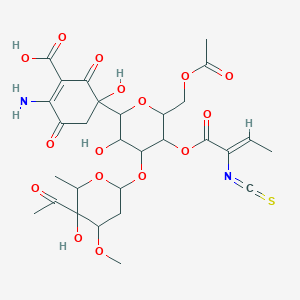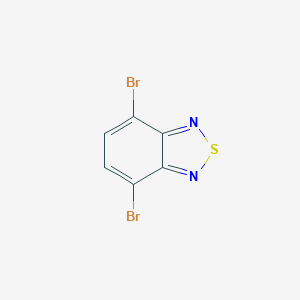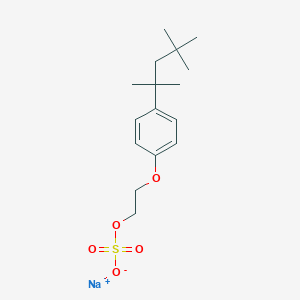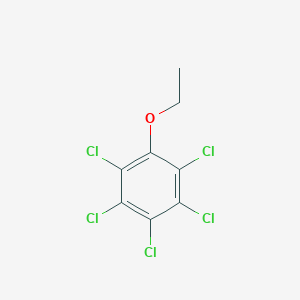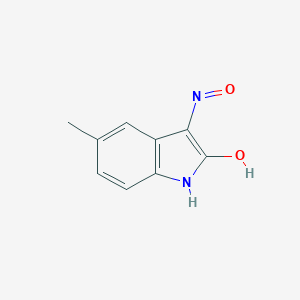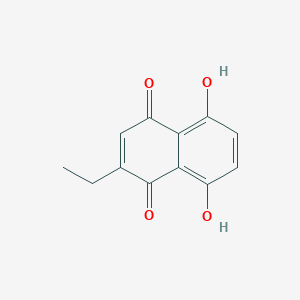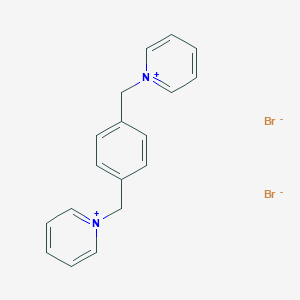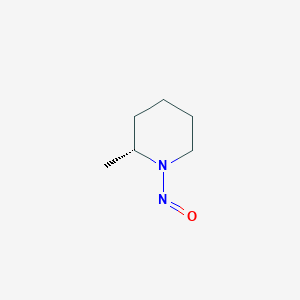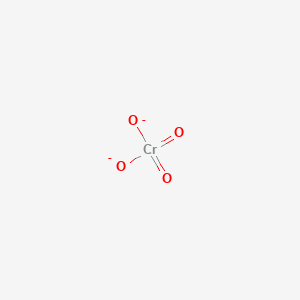
Chromate
説明
Chromate, also known as chromic acid or chromium (VI), is a chemical compound that has been extensively studied due to its various applications in scientific research. It is a highly oxidizing compound that is commonly used as an oxidizing agent in organic synthesis, as well as in various industrial processes.
科学的研究の応用
1. Environmental Impact and Surface Reactivity
Chromate, used as a chemical probe, helps in understanding the influence of organics on nanoparticle surface reactivity. Studies using magnetite nanoparticles demonstrate that organics like fulvic acid and natural organic matter can impact chromate sorption by blocking surface sites on the particles, affecting the nanoparticle's surface reactivity in environmental settings (Swindle, Cozzarelli, & Elwood Madden, 2015).
2. Corrosion Inhibition
Chromates are commonly used as corrosion inhibitors in aluminium alloys, but due to their toxicity, research focuses on finding ecological alternatives. Lanthanide compounds have emerged as potential substitutes, offering low toxicity and acceptable protective capacity (Bethencourt, Botana, Calvino, Marcos, & Rodríguez-Chacón, 1998).
3. Microbial and Plant Interactions
Chromium, particularly in its hexavalent form (Cr(VI)), poses a significant environmental pollutant due to its toxicity. Research on the interactions between chromium and microorganisms or plants shows a range of resistance mechanisms, such as biosorption and chromate efflux, which could be used in bioremediation strategies (Cervantes et al., 2001).
4. Bacterial Resistance Mechanisms
Chromate resistance mechanisms in bacteria are crucial for understanding and mitigating chromium's environmental impact. These mechanisms include chromate ion efflux and the reduction of Cr(VI) to the less toxic Cr(III) form, presenting opportunities for bioremediation and environmental management (Ramírez-Díaz et al., 2008).
5. Reduction by Iron-Reducing Bacteria
Iron-reducing bacteria, such as Shewanella alga, can reduce chromate (Cr(VI)) to a less hazardous form (Cr(III)). This biotic-abiotic pathway indicates potential strategies for chromate sequestration and detoxification in anaerobic environments (Wielinga, Mizuba, Hansel, & Fendorf, 2001).
6. Machine Learning in Chromate Research
Machine learning and natural language processing (NLP) are being applied to the exploration of new materials, including searching for chromate replacements. This approach demonstrates the potential of NLP algorithms in extracting knowledge from scientific literature, particularly in fields like corrosion protection (Zhao & Birbilis, 2022).
7. Chromate in Analytical Chemistry
Chromate is extensively used in capillary electrophoresis for the determination of inorganic anions. Studies show that buffered chromate electrolytes can improve analytical performance, offering greater repeatability and tolerance to alkaline sample matrices (Doble, Macka, Andersson, & Haddad, 1997).
特性
IUPAC Name |
dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O/q;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065675 | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromate | |
CAS RN |
13907-45-4, 11104-59-9 | |
| Record name | Chromate (CrO42-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate (CrO42-) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



